molecular formula C10H14N2O2S B1386543 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid CAS No. 921147-03-7

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid

Cat. No.: B1386543
CAS No.: 921147-03-7
M. Wt: 226.3 g/mol
InChI Key: LHXYAUFAFIOKKD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a piperidin-1-ylmethyl group at the 2-position and a carboxylic acid group at the 4-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation activity. This interaction can modulate signal transduction pathways, impacting cellular responses. Additionally, the compound can interact with transport proteins, affecting the transport of ions and molecules across cell membranes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes modulation of metabolic fluxes and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to conformational changes in the enzymes, affecting their catalytic properties. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic fluxes. Additionally, it can alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects. Understanding the transport mechanisms is essential for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. Studies have shown that the compound can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidin-1-ylmethyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. The piperidin-1-ylmethyl group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-ylmethyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    2-(Morpholin-4-ylmethyl)thiazole-4-carboxylic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(Piperidin-1-ylmethyl)oxazole-4-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the thiazole ring and the piperidin-1-ylmethyl group provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXYAUFAFIOKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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